molecular formula C14H18ClNO4 B2615538 3-chloro-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}benzamide CAS No. 2320572-68-5

3-chloro-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}benzamide

Cat. No.: B2615538
CAS No.: 2320572-68-5
M. Wt: 299.75
InChI Key: MXXUDOOXIKXDOO-UHFFFAOYSA-N
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Description

3-chloro-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)benzamide is a chemical compound with the molecular formula C14H18ClNO4 . It has a molecular weight of 299.75 g/mol . The compound is also known by its CAS number 2320572-68-5 .


Molecular Structure Analysis

The IUPAC name for this compound is 3-chloro-N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]benzamide . The InChI representation is InChI=1S/C14H18ClNO4/c15-12-3-1-2-11(8-12)13(18)16-9-14(20-7-5-17)4-6-19-10-14/h1-3,8,17H,4-7,9-10H2,(H,16,18) . The canonical SMILES representation is C1COCC1(CNC(=O)C2=CC(=CC=C2)Cl)OCCO .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 299.75 g/mol . It has a XLogP3-AA value of 0.9, indicating its relative hydrophobicity . The compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors . It has 6 rotatable bonds . The exact mass and monoisotopic mass of the compound are both 299.0924357 g/mol . The topological polar surface area is 67.8 Ų . The compound has a heavy atom count of 20 .

Scientific Research Applications

Synthesis and Chemical Reactivity

Research on compounds with structural similarities to 3-chloro-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)benzamide has focused on their synthesis and chemical reactivity. For instance, novel methods for synthesizing benzamide derivatives through one-pot three-component condensation reactions have been developed. These methods provide alternative approaches for creating compounds with broad biological activities, suggesting a potential for generating derivatives of 3-chloro-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)benzamide with enhanced or specific properties (Shaabani et al., 2009).

Photocatalytic Applications

Compounds structurally related to 3-chloro-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)benzamide have been studied for their photocatalytic degradation capabilities. Research utilizing titanium dioxide loaded on adsorbent supports has shown enhanced rates of mineralization for similar benzamide compounds, indicating the potential for environmental remediation applications. The adsorbent supports concentrate target substrates, thereby enhancing the degradation rate of contaminants (Torimoto et al., 1996).

Biological Activity and Drug Development

Investigations into the biological activity of benzamide derivatives have revealed significant potential in drug development. For example, derivatives have shown antimicrobial activity against a range of bacterial and fungal strains. This suggests the feasibility of modifying the structure of 3-chloro-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)benzamide to explore its application as an antimicrobial agent. The structure-activity relationships of these compounds can inform the design of new drugs with improved efficacy and selectivity (Naganagowda & Petsom, 2011).

Properties

IUPAC Name

3-chloro-N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO4/c15-12-3-1-2-11(8-12)13(18)16-9-14(20-7-5-17)4-6-19-10-14/h1-3,8,17H,4-7,9-10H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXXUDOOXIKXDOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CNC(=O)C2=CC(=CC=C2)Cl)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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